molecular formula C5HBr3FN B8410733 2,3,5-Tribromo-6-fluoropyridine

2,3,5-Tribromo-6-fluoropyridine

Cat. No.: B8410733
M. Wt: 333.78 g/mol
InChI Key: NSQITUIYSBJALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Tribromo-6-fluoropyridine is a polyhalogenated pyridine derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure, featuring both fluorine and bromine atoms, makes it a valuable scaffold for constructing complex molecules, particularly in medicinal chemistry and materials science . The bromine atoms serve as excellent handles for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse carbon-based substituents . Simultaneously, the fluorine atom and the electron-deficient pyridine ring can activate the compound for regioselective nucleophilic aromatic substitution, allowing for further structural elaboration . This multi-functionality makes it a crucial building block for developing active pharmaceutical ingredients (APIs), agrochemicals, and functionalized ligands for coordination chemistry . Disclaimer: The specific physical properties, spectral data, and hazard classifications for this compound are not currently available in our search results. It is essential to consult official data sheets, perform a thorough literature review, and characterize the material in your own lab before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5HBr3FN

Molecular Weight

333.78 g/mol

IUPAC Name

2,3,5-tribromo-6-fluoropyridine

InChI

InChI=1S/C5HBr3FN/c6-2-1-3(7)5(9)10-4(2)8/h1H

InChI Key

NSQITUIYSBJALK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Comparison

The table below highlights key structural and physicochemical differences between 2,3,5-Tribromo-6-fluoropyridine and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
This compound Not available C₅HBr₃FN Br (2,3,5), F (6) High electronegativity; potential agrochemical intermediate
2,3,5-Tribromo-6-methylpyridine 3430-15-7 C₆H₄Br₃N Br (2,3,5), CH₃ (6) Similar bromination pattern; lower polarity
2,5-Dibromo-3-fluoropyridine 156772-60-0 C₅H₂Br₂FN Br (2,5), F (3) Reduced bromination; altered reactivity
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 1159512-36-3 C₇H₃BrF₄N Br (3), F (2), CF₃ (6) Trifluoromethyl enhances lipophilicity
2-Bromo-6-fluoropyridine 144100-07-2 C₅H₃BrFN Br (2), F (6) Simpler structure; used in pharmaceuticals

Key Observations :

  • Electron-Withdrawing Effects : Fluorine at position 6 in this compound increases electron deficiency at the pyridine ring, enhancing susceptibility to nucleophilic substitution compared to methyl-substituted analogs .
  • Reactivity : The trifluoromethyl group in 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine significantly boosts lipophilicity and metabolic stability, which is absent in the tribromo-fluoro derivative .
  • Synthetic Utility : Brominated fluoropyridines like 2-Bromo-6-fluoropyridine serve as intermediates in drug discovery, suggesting similar applications for the tribromo derivative .

Reactivity and Functionalization

  • Nucleophilic Substitution : Fluorine at position 6 may direct electrophilic attacks to less-halogenated positions, contrasting with methyl or trifluoromethyl groups that sterically hinder reactivity .

Research Findings and Data Gaps

  • Synthetic Challenges : The simultaneous presence of three bromine atoms and fluorine may complicate regioselective functionalization, necessitating optimized catalytic systems (e.g., ligand-assisted palladium catalysis) .
  • Computational Studies : Molecular similarity scores (e.g., 0.86 for 2,3,5-Tribromo-6-methylpyridine ) suggest computational models could predict properties of this compound, though experimental validation is needed.

Preparation Methods

General Pathway

An alternative route, described in broader terms within patent literature, involves nitropyridine intermediates. This method is less directly documented for 2,3,5-tribromo-6-fluoropyridine but is applicable to analogous compounds:

  • Bromination of Nitropyridine: A nitropyridine derivative (e.g., 2-nitro-6-fluoropyridine) undergoes bromination to introduce bromine atoms at positions 3 and 5.

  • Denitration: The nitro group is reduced to an amine using catalytic hydrogenation or acidic conditions.

  • Fluorination: The amino group is converted to fluorine via a Balz-Schiemann reaction (diazotization with HBF₄ followed by thermal decomposition).

Challenges and Adaptations

While this route is theoretically viable, regioselective bromination of nitropyridines is complicated by the electron-withdrawing nitro group, which deactivates the ring. High temperatures or Lewis acid catalysts (e.g., FeBr₃) may be required, potentially leading to side reactions. Furthermore, the Balz-Schiemann reaction demands anhydrous conditions and careful temperature control to avoid defluorination or ring degradation.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Parameter Bromination-Diazotization Nitro Reduction-Fluorination
Starting Material 2-Amino-6-fluoropyridineNitropyridine derivative
Steps 23+
Overall Yield 63.75%Not reported
Key Advantage High regioselectivityFlexibility in fluorine placement
Key Limitation Requires specialized starting materialComplex optimization required

The bromination-diazotization method is superior in yield and efficiency but depends on the availability of 2-amino-6-fluoropyridine. The nitro-based route offers theoretical flexibility but lacks experimental validation for this specific compound.

Experimental Optimization and Scalability

Bromination Conditions

  • Solvent: Acetic acid is optimal for dissolving both the starting material and bromine.

  • Base: Sodium acetate neutralizes HBr generated during bromination, preventing protonation of the pyridine ring and maintaining reactivity.

  • Workup: Quenching the reaction in ice water precipitates the product, simplifying isolation.

Diazotization Protocol

  • Acid Choice: Hydrobromic acid (48%) ensures bromide ion availability for the Sandmeyer reaction.

  • Temperature: Strict maintenance at 0°C prevents diazonium salt decomposition before bromide substitution.

Scalability Considerations

The bromination-diazotization method has been demonstrated on a 10-gram scale , suggesting feasibility for industrial production. However, bromine’s toxicity and corrosivity necessitate specialized equipment for large-scale reactions.

Q & A

What are the optimal synthetic routes for 2,3,5-Tribromo-6-fluoropyridine, and how do reaction conditions influence halogenation regioselectivity?

Basic Synthesis : Direct halogenation of pyridine derivatives via electrophilic substitution is a common approach. For fluorination, methods like Balz-Schiemann or halogen exchange using KF in polar aprotic solvents (e.g., DMF) are employed . Bromination typically requires Lewis acids (e.g., FeBr₃) to activate the pyridine ring, with regioselectivity controlled by directing groups (e.g., fluorine’s electron-withdrawing effects) .
Advanced Optimization : Regioselectivity challenges arise due to competing electronic (directing effects) and steric factors. For example, fluorination at the 6-position can be achieved via SNAr (nucleophilic aromatic substitution) under anhydrous conditions with KF, while bromination at the 2,3,5-positions may require sequential halogenation steps. Cross-coupling catalysts like Pd(II) acetate (used in analogous pyridine syntheses) can mitigate side reactions in multi-step protocols .

How can NMR and mass spectrometry resolve structural ambiguities in highly halogenated pyridines like this compound?

Basic Characterization : 1H^{1}\text{H} NMR is limited due to symmetry and heavy halogen effects, but 19F^{19}\text{F} NMR provides distinct signals for fluorine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet) .
Advanced Analysis : 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) and 1H^{1}\text{H}-19F^{19}\text{F} coupling constants help assign substituent positions. Computational modeling (DFT) predicts chemical shifts and validates experimental data .

What experimental strategies address conflicting reactivity data in substitution reactions involving this compound?

Basic Reactivity : Bromine’s superior leaving-group ability (vs. fluorine) allows selective substitution at Br positions. For example, NaOH/KOH in aqueous ethanol substitutes Br with hydroxyl groups, while fluorines remain intact due to stronger C-F bonds .
Advanced Contradictions : Discrepancies in reaction rates may arise from solvent polarity (e.g., DMSO vs. THF) or competing elimination pathways. Kinetic studies (e.g., monitoring via 19F^{19}\text{F} NMR) and Hammett plots can quantify substituent effects and guide condition optimization .

How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?

Basic Applications : The compound serves as a polyhalogenated precursor for Suzuki-Miyaura couplings. Bromine atoms at 2,3,5-positions enable sequential functionalization, while fluorine stabilizes the ring electronically .
Advanced Design : Steric hindrance at the 2- and 6-positions may slow catalytic cycles. Ligand screening (e.g., SPhos or XPhos) and microwave-assisted heating improve yields in Pd-catalyzed reactions. Computational docking studies predict steric accessibility for catalyst binding .

What stability challenges arise during storage and handling of this compound, and how can they be mitigated?

Basic Stability : Halogenated pyridines are prone to hydrolysis (Br) and photodecomposition. Storage under argon at -20°C in amber vials minimizes degradation .
Advanced Degradation Pathways : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C). LC-MS traces detect hydrolyzed byproducts (e.g., fluoropyridinols), guiding the use of desiccants and stabilizers like BHT .

How can computational methods predict the reactivity and regioselectivity of this compound in medicinal chemistry applications?

Basic Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic/nucleophilic sites using Fukui indices. Fluorine’s electronegativity directs substitutions to bromine positions .
Advanced Applications : Molecular dynamics simulations model binding to biological targets (e.g., kinase enzymes). QSAR studies correlate substituent patterns with bioactivity, aiding lead optimization for antiviral or anticancer agents .

What are the limitations of current synthetic methods for this compound, and what novel approaches are emerging?

Basic Limitations : Low yields in multi-halogenation steps and purification challenges due to similar halogen masses.
Advanced Solutions : Flow chemistry enables precise control of reaction parameters (e.g., temperature, residence time) for sequential halogenation. Electrochemical methods reduce reliance on hazardous reagents (e.g., Br₂) .

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